
4-Methyl-N-(3-(3-Methylisoxazol-5-yl)propyl)benzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide” is a complex organic molecule that contains an isoxazole ring and a benzenesulfonamide group . Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Benzenesulfonamide is a type of sulfonamide where the sulfonamide group is directly linked to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole ring and the benzenesulfonamide group . The isoxazole ring could potentially influence the compound’s reactivity and biological activity .Wissenschaftliche Forschungsanwendungen
- Forschungsergebnisse: Eine Studie synthetisierte neue Oxazolderivate, darunter Verbindungen wie 4a, 4c, 4d, 4f, 4j und 4k. Diese Verbindungen zeigten ein ausgezeichnetes antibakterielles Potenzial gegen Stämme wie S. aureus und E. coli. Insbesondere 4c und 5 zeigten die höchste Aktivität .
- Forschungsergebnisse: Die gleichen Oxazolderivate (4a, 4d, 4e, 4k, 4l, 4m und 5) zeigten auch vielversprechende antioxidative Aktivitäten. Sie wurden unter Verwendung von freien Radikalen-Fängertests (ABTS und DPPH) und Bewertungen der gesamten antioxidativen Kapazität bewertet .
- Forschungsergebnisse: Die elektronischen Eigenschaften dieser Derivate wurden unter Verwendung von DFT mit der B3LYP-Methodik analysiert. Parameter wie Härte, Elektronegativität, chemisches Potential und Elektrophilie wurden basierend auf Grenzorbitalen und Energielücken berechnet .
- Forschungsergebnisse: 3-Amino-5-Methylisoxazol, eine verwandte Verbindung, ist ein wichtiges Zwischenprodukt, das während des Abbaus von Sulfamethoxazol gebildet wird. Es spielt auch eine Rolle beim photokatalytischen Abbau von Sulfamethoxazol .
- Forschungsergebnisse: Liu et al. synthetisierten 2-(5-Methyl-3-(4-Chlor/Trifluormethylphenyl)isoxazol-4-yl)-5-Arylamino-1,3,4-oxadiazole und testeten sie gegen B. cinerea und R. cerealis. Die Methode des Myzelwachstums zeigte ihre in-vitro-Antifungalaktivitäten .
- Forschungsergebnisse: Der in dieser Forschung verwendete Eintopf-Grünsyntheseansatz zeigt das Potenzial für skalierbare und umweltfreundliche Methoden. Solche Methoden sind wichtig für die Diversifizierung von Strukturbibliotheken für das Wirkstoffdesign .
Antibakterielle Aktivität
Antioxidative Eigenschaften
Dichtefunktionaltheorie (DFT)-Analyse
Bioabbaubzwischprodukte
Antifungale Aktivitäten
Synthetische Chemie und Wirkstoffdesign
Zusammenfassend lässt sich sagen, dass 4-Methyl-N-(3-(3-Methylisoxazol-5-yl)propyl)benzolsulfonamid vielversprechend für antibakterielle, antioxidative und antifungale Anwendungen ist, während seine elektronischen Eigenschaften und Syntheseansätze zu breiteren wissenschaftlichen Bestrebungen beitragen . Forscher können diese vielfältigen Facetten erforschen, um sein volles Potenzial freizuschalten. 🌟
Zukünftige Richtungen
Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, investigating its chemical reactivity, and evaluating its biological activity and mechanism of action. This could potentially lead to the development of new drugs or therapeutic agents .
Wirkmechanismus
Target of Action
Isoxazole derivatives, to which this compound belongs, have been known to exhibit a wide spectrum of biological activities and therapeutic potential .
Mode of Action
Isoxazole derivatives have been studied for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The substitution of various groups on the isoxazole ring imparts different activity .
Biochemical Pathways
Isoxazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The solubility of similar compounds in various solvents has been reported , which could influence the bioavailability of the compound.
Result of Action
Isoxazole derivatives have been associated with a variety of therapeutic effects, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Action Environment
The synthesis of isoxazole derivatives has been reported to be influenced by various conditions , which could potentially impact the compound’s action and stability.
Biochemische Analyse
Biochemical Properties
It is known that isoxazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the isoxazole derivative and the biomolecule it interacts with .
Cellular Effects
Some isoxazole derivatives have been found to have significant effects on various types of cells and cellular processes . For example, some isoxazole derivatives have demonstrated convincing anticancer effects against various cell cultures .
Molecular Mechanism
It is known that some isoxazole derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of some isoxazole derivatives can change over time in laboratory settings .
Dosage Effects in Animal Models
It is known that the effects of some isoxazole derivatives can vary with different dosages in animal models .
Metabolic Pathways
It is known that some isoxazole derivatives can be involved in various metabolic pathways .
Transport and Distribution
It is known that some isoxazole derivatives can be transported and distributed within cells and tissues in various ways .
Subcellular Localization
It is known that some isoxazole derivatives can have various effects on their activity or function depending on their subcellular localization .
Eigenschaften
IUPAC Name |
4-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-11-5-7-14(8-6-11)20(17,18)15-9-3-4-13-10-12(2)16-19-13/h5-8,10,15H,3-4,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZFHTAOILMWJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCC2=CC(=NO2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl (E)-4-[1-[2-(ethoxymethyl)-4-methyl-1,3-thiazol-5-yl]ethylamino]-4-oxobut-2-enoate](/img/structure/B2361912.png)
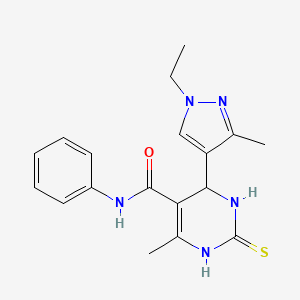
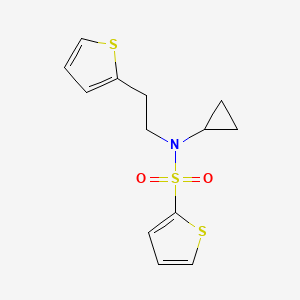
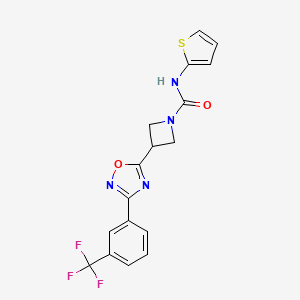
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbutanamide](/img/structure/B2361921.png)
![2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(3-cyanothiolan-3-yl)acetamide](/img/structure/B2361923.png)
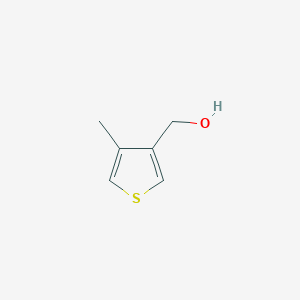

![3-{[2-(2-Methoxyphenyl)-4-oxo-1-{[3-(2-oxopyrrolidin-1-yl)phenyl]methyl}azetidin-3-yl]oxy}benzonitrile](/img/structure/B2361926.png)
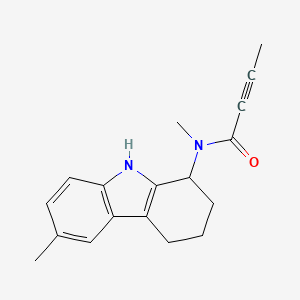

![ethyl 2-(2-(2,4-dimethylthiazol-5-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2361931.png)
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B2361932.png)
![1-((1-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2361934.png)
